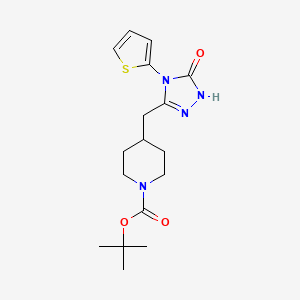

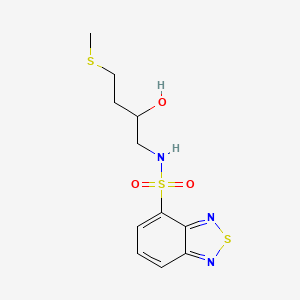

![molecular formula C14H24BrNO2 B2406534 Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 2418709-90-5](/img/structure/B2406534.png)

Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate” is a complex organic compound. It contains a tert-butyl group, a bromomethyl group, and a carboxylate ester group. The core structure of the molecule is a 3-azabicyclo[3.3.1]nonane, which is a type of bicyclic compound containing a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic structure and multiple functional groups. The 3D conformation could be influenced by these groups and the nitrogen atom within the ring structure .Chemical Reactions Analysis

The bromomethyl group is a good leaving group, so it could be involved in nucleophilic substitution reactions. The ester group could undergo hydrolysis, transesterification, and other typical reactions of carboxylate esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups all influence properties such as solubility, melting point, boiling point, etc .Scientific Research Applications

Synthesis and Structural Studies

- Synthesis of Peptidomimetic Compounds : Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate is used in the synthesis of constrained peptidomimetic compounds, which are important for structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).

- Molecular Structure Analysis : The compound has been synthesized and characterized, including its molecular structure determined via single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Novel Synthetic Methods

- Novel Synthesis of Morpholine Derivatives : It is used in the novel synthesis of cis-3,5-disubstituted morpholine derivatives, showcasing its versatility in organic synthesis (D’hooghe et al., 2006).

- One-Pot Curtius Rearrangement : The compound is involved in a mild and efficient one-pot Curtius rearrangement, leading to protected amino acids, highlighting its role in simplifying synthetic routes (Lebel & Leogane, 2005).

Enantioselective Synthesis

- Enantioselective Synthesis of CCR2 Antagonists : It plays a key role in the enantioselective synthesis of compounds, like benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, used as intermediates for potent CCR2 antagonists (Campbell et al., 2009).

Other Applications

- Synthesis of Chiral Compounds : The compound is used in synthesizing chiral cyclic amino acid esters, further emphasizing its utility in creating structurally complex molecules (Moriguchi et al., 2014).

- Role in Azabicyclo[3.2.1]octane Synthesis : It is involved in reactions leading to azabicyclo[3.2.1]octane, a structure that demonstrates a unique reaction pathway for electron-deficient dienes (MacorJohn et al., 1998).

Scalable Synthesis and Eco-Friendly Approaches

- Scalable Synthesis Routes : An efficient scalable route has been developed for synthesizing enantiomerically pure derivatives of the compound, highlighting its industrial applicability (Maton et al., 2010).

Safety and Hazards

As with any chemical compound, handling “Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate” would require appropriate safety measures. The specific hazards would depend on the compound’s properties, but one should always use personal protective equipment and work in a well-ventilated area when handling chemical substances .

properties

IUPAC Name |

tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BrNO2/c1-13(2,3)18-12(17)16-8-11-5-4-6-14(7-11,9-15)10-16/h11H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPISKFTFNWRKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCC(C2)(C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

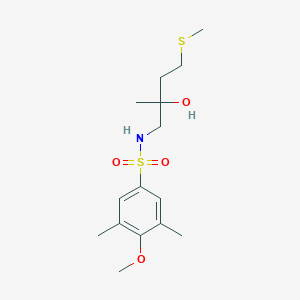

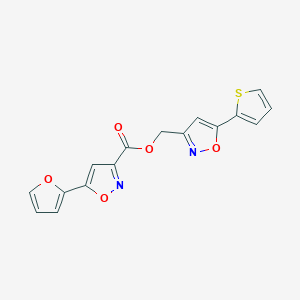

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2406452.png)

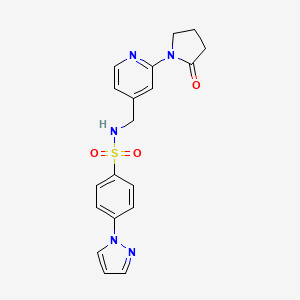

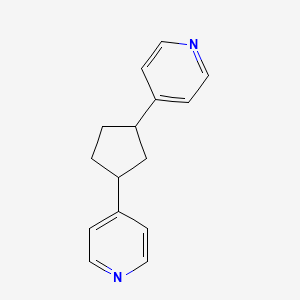

![4-chloro-2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2406457.png)

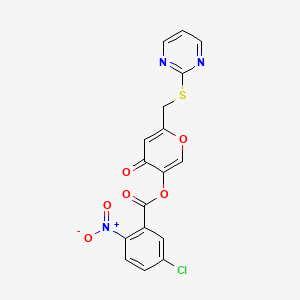

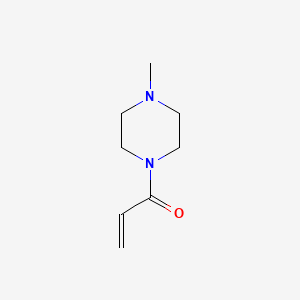

![Ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2406458.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-2-chloro-4-fluorobenzamide](/img/structure/B2406460.png)

![5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole](/img/structure/B2406465.png)

![4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2406472.png)